Home > Products > Building Blocks P17771 > pyrazolo[1,5-a]pyrimidin-7(4H)-one
pyrazolo[1,5-a]pyrimidin-7(4H)-one - 57489-79-9

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Catalog Number: EVT-369064
CAS Number: 57489-79-9
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that serves as a central scaffold in various bioactive molecules. Its versatility as a pharmacophore stems from its ability to interact with a diverse range of biological targets. This has led to its exploration in various scientific research areas, including medicinal chemistry, chemical biology, and drug discovery. [, , , , , , , , , , , , , ]

Synthesis Analysis
  • Condensation and Cyclization Reactions: One common approach involves the condensation of aminopyrazoles with β-ketoesters or related compounds, followed by cyclization reactions. [, ]
  • Multicomponent Reactions: Multicomponent reactions offer efficient pathways to access diverse pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in a single synthetic operation. []
  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, have also been employed for the introduction of substituents onto the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. [, ]
Molecular Structure Analysis

Structural modifications to the core scaffold, such as the introduction of substituents at various positions, can significantly alter its physicochemical properties, potentially influencing its pharmacological activity and target selectivity. [, , , , , , , , , , , , ]

Mechanism of Action
  • KCNQ Channel Openers: Certain derivatives have been identified as potent and selective activators of KCNQ2/3 potassium channels. [, , ] These channels play a crucial role in regulating neuronal excitability, and their activation can lead to the suppression of neuronal firing.
  • Inhibition of Mycobacterium tuberculosis: Some pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives exhibit potent antitubercular activity. [] While the precise mechanism of action remains to be fully elucidated, studies suggest that these compounds do not target cell wall biosynthesis, isoprene biosynthesis, or iron uptake, which are common mechanisms for other antitubercular agents.
  • Fatty Acid Transport Protein 2 (FATP2) Inhibition: Specific pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs have shown promise as inhibitors of FATP2, a protein involved in the uptake of exogenous fatty acids. [] Blocking FATP2 could potentially be beneficial in conditions where excessive fatty acid uptake contributes to disease, such as obesity and insulin resistance.
Physical and Chemical Properties Analysis

Factors such as solubility, lipophilicity (logP), hydrogen bonding capacity, and pKa values can significantly influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). [, ]

Applications
  • Epilepsy and Pain Management: Derivatives acting as KCNQ2/3 channel openers hold potential as therapeutic agents for treating epilepsy and chronic pain by reducing neuronal hyperexcitability. [, , ]
  • Tuberculosis Treatment: The potent antitubercular activity of certain pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs makes them promising leads for developing novel drugs to combat tuberculosis, particularly drug-resistant strains. []
  • Metabolic Disorders: FATP2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold may offer a new avenue for treating metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease by limiting fatty acid uptake. []
  • Cancer Research: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have shown promise as inhibitors of histone lysine demethylases (KDMs), enzymes often overexpressed in various cancers. [] KDM inhibitors are being actively investigated as potential anticancer agents.
  • Other Applications: This scaffold is also being explored for its potential in treating Ewing sarcoma by inhibiting heat shock protein 90 (Hsp90) [] and as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes management. []

3-(Methylthio)-5-(amino)-4-([1,2,4]oxadiazol-5-yl)-1H-pyrazoles

Compound Description: This group of compounds represents a library of 395 members with varying substituents. They were synthesized using parallel liquid-phase synthesis and yielded products in the range of 32-87% [].

Relevance: While structurally distinct from pyrazolo[1,5-a]pyrimidin-7(4H)-one, these compounds share the presence of a pyrazole ring. The research highlights the exploration of diverse heterocyclic scaffolds, including pyrazole and oxadiazole derivatives, for potential biological activities [].

4-([1,2,4]oxadiazol-5-yl)-1H-3,5-pyrazolediamines

Compound Description: This series of compounds comprises 571 members synthesized through parallel liquid-phase synthesis, resulting in yields ranging from 25-83% [].

Relevance: Similar to the previous group, these compounds contain a pyrazole ring, a common structural motif with pyrazolo[1,5-a]pyrimidin-7(4H)-one. The study emphasizes the synthesis and exploration of structurally diverse libraries based on heterocyclic cores, including pyrazole and oxadiazole derivatives [].

2-(Methylthio)-3-([1,2,4]oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Compound Description: This class encompasses 85 members, synthesized with yields between 56-95% [].

Relevance: This group exhibits a close structural resemblance to pyrazolo[1,5-a]pyrimidin-7(4H)-one, sharing the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. The variation lies in the substitution patterns, particularly the presence of a methylthio group at the 2-position and an oxadiazole ring at the 3-position []. This highlights the exploration of structural modifications on the core scaffold to investigate their impact on biological activity.

2-(Amino)-3-([1,2,4]oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Compound Description: This series consists of 110 members, synthesized with yields ranging from 56-95% [].

Relevance: This group shares the core pyrazolo[1,5-a]pyrimidin-7(4H)-one structure, similar to the previous compound class. The key difference lies in the substitution of an amino group at the 2-position instead of a methylthio group []. This subtle modification emphasizes the significance of exploring the impact of different functional groups on the biological activity of the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

QO-26, QO-28, QO-40, and QO-41

Compound Description: These four compounds are novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives that act as potent KCNQ2/3 channel openers [, ]. They effectively augment KCNQ2/3 channels, causing a hyperpolarizing shift in the half-maximal activation voltage (V1/2) in a concentration-dependent manner [, ]. These compounds also influence the kinetics of KCNQ2/3 channels, slowing both activation and deactivation [, ]. Notably, QO-40 has also demonstrated effective activation of BKCa channels [].

Relevance: These compounds are direct derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one and highlight the potential of this scaffold for developing novel potassium channel modulators [, , ]. The structure-activity relationship studies revealed that the presence of trifluoromethyl at the C-2 position, phenyl or naphthyl at the C-3 position, and trifluoromethyl or chloromethyl at the C-5 position are essential for their activity [, ].

5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (QO-40)

Compound Description: QO-40 is a novel activator of both KCNQ2/KCNQ3 and BKCa potassium channels [, ]. In pituitary GH3 lactotrophs, it stimulates Ca2+-activated K+ current (IK(Ca)) with an EC50 value of 2.3 μM []. This compound directly interacts with BKCa channels, increasing the amplitude of IK(Ca) in GH3 cells [].

Relevance: As a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, QO-40 exemplifies the versatility of this scaffold in targeting multiple potassium channel subtypes [, ]. This highlights the potential for developing multi-target drugs based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

5'-Bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one (Lipofermata)

Compound Description: Lipofermata is a small molecule inhibitor of fatty acid transport, particularly targeting FATP2 [].

Relevance: While structurally distinct from pyrazolo[1,5-a]pyrimidin-7(4H)-one, Lipofermata is mentioned alongside pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in the context of FATP2 inhibition []. This suggests a potential overlap in the chemical space explored for targeting fatty acid transport and highlights the interest in diverse heterocyclic scaffolds for this purpose.

2-Benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Grassofermata)

Compound Description: Grassofermata is another small molecule inhibitor of fatty acid transport that effectively targets FATP2 [].

Relevance: This compound is a derivative of pyrazolo[1,5-a]pyrimidin-7(4H)-one and demonstrates the potential of this scaffold for developing fatty acid transport inhibitors []. Specifically, it highlights the efficacy of modifying the pyrazolo[1,5-a]pyrimidin-7(4H)-one core with specific substituents, such as benzyl, chlorophenyl, and nitrophenyl groups, to achieve potent FATP2 inhibition.

Properties

CAS Number

57489-79-9

Product Name

pyrazolo[1,5-a]pyrimidin-7(4H)-one

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC=CC2=O

Synonyms

pyrazolo(1,5-a)pyrimidin-7(4H)-one

Canonical SMILES

C1=CNN2C1=NC=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.